

An In-Depth Technical Guide to 2,4,6-Trimethoxyaniline Hydrochloride

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Compound of Interest

Compound Name: 2,4,6-trimethoxyaniline
Hydrochloride

Cat. No.: B012728

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-trimethoxyaniline hydrochloride**, a versatile chemical intermediate. Due to the limited availability of data for the hydrochloride salt, this guide focuses on the properties and synthesis of the free base, 2,4,6-trimethoxyaniline, and includes a general protocol for its conversion to the hydrochloride salt. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[\[1\]](#)[\[2\]](#)

Chemical Identity and Properties

While a specific CAS number for **2,4,6-trimethoxyaniline hydrochloride** is not readily available in common chemical databases, the free base, 2,4,6-trimethoxyaniline, is well-characterized. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.

Table 1: Physicochemical Properties of 2,4,6-Trimethoxyaniline

Property	Value	Reference
CAS Number	14227-17-9	[3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₃ NO ₃	[3] [5]
Molecular Weight	183.21 g/mol	
Appearance	Solid or liquid	
Melting Point	29-31 °C	[7] [8]
Boiling Point	125-127 °C at 0.8 Torr	[8]
IUPAC Name	2,4,6-trimethoxyaniline	[6]
Synonyms	2,4,6-Trimethoxybenzenamine, Aniline, 2,4,6-trimethoxy-	[7]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	

Table 2: Predicted Properties of **2,4,6-Trimethoxyaniline Hydrochloride**

Property	Value	Note
Molecular Formula	C ₉ H ₁₄ ClNO ₃	Inferred from the reaction with HCl.
Molecular Weight	219.67 g/mol	Calculated based on the addition of HCl.
Solubility	Expected to have higher water solubility than the free base.	Aniline hydrochlorides are generally more water-soluble than their corresponding free bases.
Stability	Generally stable, but should be stored away from strong bases.	Typical for amine hydrochlorides.

Experimental Protocols

A detailed method for the synthesis of 2,4,6-trimethoxyaniline has been reported in the literature.^[8] The following protocol is adapted from that report.

Materials:

- 2,4,6-trimethoxybenzamide
- Potassium permanganate
- 12 M Hydrochloric acid
- Potassium hydroxide
- Sodium sulfite
- Ether
- Anhydrous sodium sulfate
- Water
- Nitrogen gas

Procedure:

- Slowly add 12 M hydrochloric acid (84.0 mL, 1.01 mol HCl) dropwise to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20 °C.
- Absorb the generated chlorine gas in a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) at 0 °C.
- After the hydrochloric acid addition is complete, introduce the remaining chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.
- To this solution at 0 °C, add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) in a single portion.

- Continue stirring the reaction mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours.
- Add sodium sulfite (12.7 g, 101 mmol) at once to the reaction mixture at 20 °C and continue stirring for 15 minutes.
- Separate the precipitate by filtration and wash the filter cake sequentially with water (100 mL) and ether (200 mL).
- Combine the filtrate and washings, and separate the organic layer.
- Extract the aqueous phase with ether (2 x 200 mL).
- Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by distillation to yield 2,4,6-trimethoxyaniline.[\[8\]](#)

A general method for the preparation of aniline hydrochlorides from the corresponding anilines is well-established.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- 2,4,6-trimethoxyaniline
- Concentrated hydrochloric acid
- Anhydrous diethyl ether (or other suitable non-polar solvent)

Procedure:

- Dissolve a known quantity of 2,4,6-trimethoxyaniline in a minimal amount of a suitable solvent like anhydrous diethyl ether.
- Slowly add a molar equivalent of concentrated hydrochloric acid to the stirred solution. The addition can be done dropwise.
- A precipitate of **2,4,6-trimethoxyaniline hydrochloride** should form.

- Continue stirring for a short period to ensure complete reaction.
- Collect the precipitate by filtration.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to obtain the final **2,4,6-trimethoxyaniline hydrochloride**.

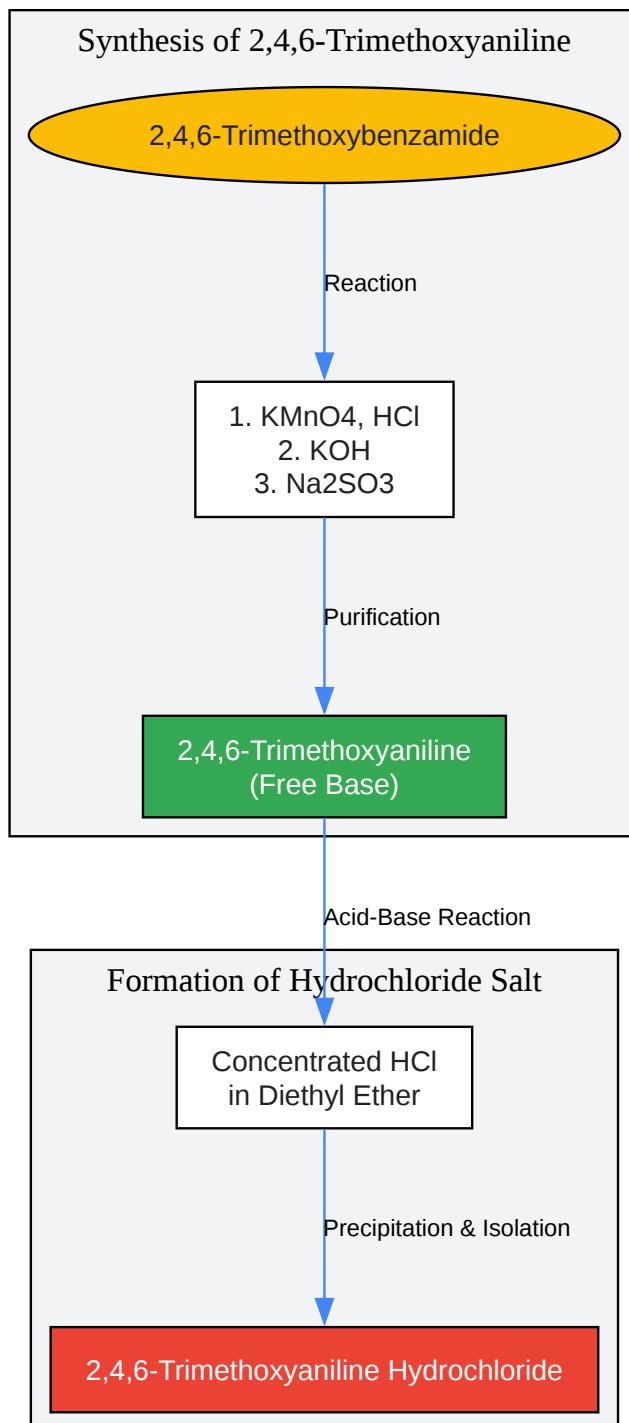
Alternatively, for a larger scale preparation, mix molar equivalents of 2,4,6-trimethoxyaniline and concentrated hydrochloric acid and evaporate the solution to dryness, followed by drying the resulting solid in an oven at an appropriate temperature.[\[10\]](#)

Applications in Research and Drug Development

2,4,6-Trimethoxyaniline is a versatile intermediate in organic synthesis.[\[1\]](#) Its utility in drug discovery and development stems from its role as a building block for more complex molecular architectures.[\[1\]](#) The electron-rich aromatic ring and the reactive amino group allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of potential pharmaceutical candidates and other bioactive molecules.[\[1\]](#)[\[2\]](#) The conversion to its hydrochloride salt can improve its handling and solubility in aqueous media for certain applications.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the final hydrochloride salt.



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Caption: Synthetic workflow for 2,4,6-trimethoxyaniline and its hydrochloride salt.

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